

Independent Verification of ML 315 Hydrochloride: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: ML 315 hydrochloride

Cat. No.: B1531625

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the publicly available data for **ML 315 hydrochloride**, a dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), against selected alternative kinase inhibitors. All quantitative data is summarized for comparative analysis, and detailed experimental protocols for key assays are provided.

ML 315 is a selective, dual inhibitor of CDKs and DYRKs, with IC50 values of 68 nM and 282 nM, respectively.[1] It is recognized as a suitable chemical probe for cell-based biological studies due to its adequate solubility, stability, and cell permeability.[2] This guide aims to provide a comprehensive overview of **ML 315 hydrochloride** in the context of other well-characterized kinase inhibitors, facilitating informed decisions in research and development.

Comparative Analysis of Kinase Inhibitors

To provide a thorough comparison, **ML 315 hydrochloride** is evaluated alongside established inhibitors targeting similar pathways: Palbociclib, Ribociclib, and Abemaciclib as prominent CDK4/6 inhibitors, and Harmine as a widely studied DYRK1A inhibitor.



| Compound | Target Kinases | IC50 (nM) | Key Cellular Effects | Therapeutic Area of Interest |
|-------------------------|----------------|---|---|---|
| ML 315 Hydrochloride | CDK/DYRK | CDK: 68, DYRK: 282. Also inhibits Clk1 (68), Clk4 (68), Clk2 (231), Dyrk1A (282), and Dyrk1B (1156)[1][2] | Data on specific cellular effects such as apoptosis or cell cycle arrest is not extensively published. Characterized as a chemical probe for cellular studies.[2] | Cancer, Neurological Diseases[1] |
| Palbociclib | CDK4/6 | CDK4: 11, CDK6: 16 | Induces G1 cell cycle arrest; Inhibits retinoblastoma (Rb) protein phosphorylation. | HR-positive, HER2-negative Breast Cancer[4] |
| Ribociclib | CDK4/6 | CDK4: 10, CDK6: 39 | Induces G1 cell cycle arrest; Inhibits Rb protein phosphorylation. | HR-positive, HER2-negative Breast Cancer[5] |
| Abemaciclib | CDK4/6 | CDK4: 2, CDK6: 10 | Induces G1 cell cycle arrest; Can induce apoptosis and senescence with continuous treatment.[6][7] | HR-positive, HER2-negative Breast Cancer[6] |



Harmine DYRK1A DYRK1A: 33-80 Induces beta-cell proliferation; Neurological Modulates NFAT signaling.[8][9]

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of these kinase inhibitors are provided below.

Biochemical Kinase Inhibition Assay (Example: DYRK1A)

This assay quantifies the ability of a compound to inhibit the activity of a purified kinase.

- Reagents and Materials:
 - Recombinant human DYRK1A enzyme
 - Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 1 mM DTT)
 - ATP (concentration at or near the Km for the kinase)
 - Peptide substrate (e.g., a fluorescently labeled peptide)
 - Test compound (e.g., ML 315 hydrochloride) dissolved in DMSO
 - 96-well or 384-well plates
 - Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence)
- Procedure:
 - 1. Prepare serial dilutions of the test compound in DMSO.
 - 2. Add a small volume of the diluted compound to the assay wells.



- 3. Add the kinase and substrate to the wells.
- 4. Initiate the reaction by adding ATP.
- 5. Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
- 6. Stop the reaction (if necessary, depending on the detection method).
- 7. Measure the signal (e.g., fluorescence of the phosphorylated substrate).
- 8. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation/Viability Assay (Example: MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

- Reagents and Materials:
 - Cancer cell line of interest (e.g., MCF-7 for breast cancer)
 - Complete cell culture medium
 - Test compound
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
 - Solubilization buffer (e.g., isopropanol with 0.1N HCl)
 - 96-well cell culture plates
 - Microplate reader
- Procedure:



- 1. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- 2. Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours).
- 3. Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- 4. Add solubilization buffer to dissolve the formazan crystals.
- 5. Measure the absorbance at a specific wavelength (e.g., 570 nm).
- 6. Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.

Western Blotting for Phosphorylated Proteins (Example: Phospho-Rb)

This technique is used to detect the phosphorylation status of specific proteins, which is often a downstream indicator of kinase activity.

- Reagents and Materials:
 - Cell line of interest
 - Test compound
 - Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
 - Protein quantification assay (e.g., BCA assay)
 - SDS-PAGE gels and running buffer
 - Transfer buffer and PVDF or nitrocellulose membranes
 - Blocking buffer (e.g., 5% BSA in TBST)

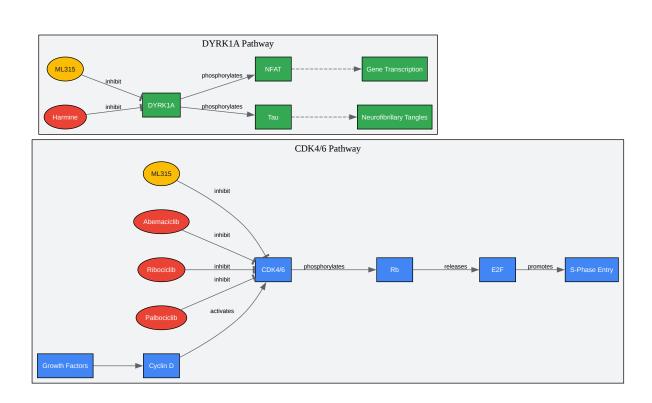


- Primary antibodies (e.g., anti-phospho-Rb, anti-total-Rb)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system
- Procedure:
 - 1. Treat cells with the test compound for the desired time.
 - 2. Lyse the cells and quantify the protein concentration.
 - 3. Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
 - 4. Block the membrane to prevent non-specific antibody binding.
 - 5. Incubate the membrane with the primary antibody overnight at 4°C.
 - 6. Wash the membrane and incubate with the secondary antibody.
 - 7. Apply the chemiluminescent substrate and capture the signal using an imaging system.
 - 8. Analyze the band intensities to determine the relative levels of the phosphorylated protein.

Visualizations

The following diagrams illustrate the key signaling pathways and a general experimental workflow.

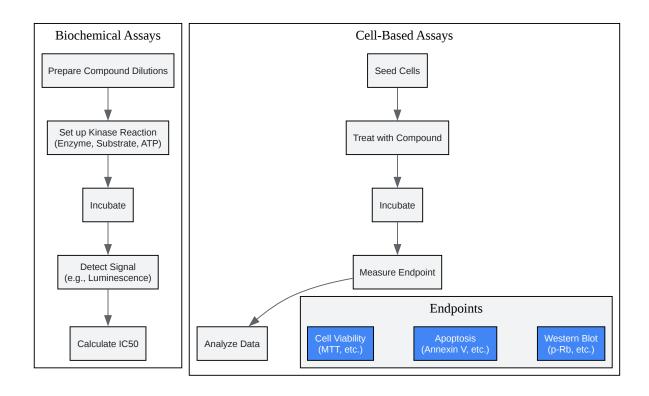




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CDK and DYRK Signaling Pathways

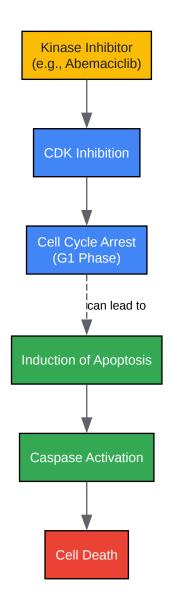




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General Experimental Workflow for Kinase Inhibitor Evaluation





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Logical Flow of Apoptosis Induction by a CDK Inhibitor

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